(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : The compound and its derivatives are typically synthesized through reactions involving key precursors like arylidene malononitrile, phosphoryl chloride, ammonium acetate, and hydrazine hydrate. These syntheses contribute to the field of heterocyclic chemistry by providing new pathways for creating pyrazole and pyridine derivatives with potential pharmaceutical relevance (Al-Issa, 2012).
Chemical Reactions and Products : The compound under investigation reacts with various chemicals to produce a range of derivatives. For example, reactions with ethyl acetoacetate, acetic anhydride, and phenyl isothiocyanate lead to pyrido[2,3-d]pyrimidine derivatives and 6-substituted pyridine carbonitriles. These reactions expand the chemical space of pyrazolone derivatives and contribute to the development of new materials and potential therapeutic agents (Ibrahim et al., 2002).
Potential Applications
Antitumor Activity : A series of derivatives incorporating the thiophene moiety and the pyrazolone core have been synthesized and evaluated for their antitumor activities against hepatocellular carcinoma (HepG2) cell lines. These studies reveal the potential of these compounds as therapeutic agents for cancer treatment, showcasing promising activities in inhibiting tumor cell growth (Gomha et al., 2016).
Antibacterial Activities : Antipyrine derivatives synthesized from the compound have shown strong antibacterial activities. This suggests their potential use in developing new antimicrobial agents that could address the growing concern of antibiotic resistance. The structural characterization and antibacterial evaluation of these compounds highlight their significance in medicinal chemistry and microbial studies (Zhang, 2011).
Photochromic and Molecular Switching Behavior : The photochromic properties and molecular switching behavior of Schiff base-containing pyrazolone ring compounds have been investigated. These properties are crucial for the development of molecular devices, optical storage systems, and sensors, demonstrating the versatility of pyrazolone derivatives in materials science (Surati & Shah, 2015).
Properties
IUPAC Name |
5-phenyl-4-(thiophen-2-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15-13(10-16-9-12-7-4-8-20-12)14(17-18-15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKLAPDOAOJNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.